molecular formula C29H32N8O15 B12737814 1-[3-(dimethylamino)propyl]-4-phenylpiperidine-4-carbaldehyde;2,4,6-trinitrophenol CAS No. 96310-54-2

1-[3-(dimethylamino)propyl]-4-phenylpiperidine-4-carbaldehyde;2,4,6-trinitrophenol

Cat. No.: B12737814
CAS No.: 96310-54-2
M. Wt: 732.6 g/mol
InChI Key: POIYOAVEFSKZFV-UHFFFAOYSA-N
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Description

1-[3-(dimethylamino)propyl]-4-phenylpiperidine-4-carbaldehyde;2,4,6-trinitrophenol is a complex organic compound with significant applications in various fields. This compound is known for its unique chemical structure, which combines a piperidine ring with a phenyl group and a trinitrophenol moiety. The presence of these functional groups imparts distinct chemical properties to the compound, making it valuable in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(dimethylamino)propyl]-4-phenylpiperidine-4-carbaldehyde involves multiple steps. One common method includes the reaction of dimethylaminopropylamine with phenylpiperidine under controlled conditions. The reaction typically requires a solvent such as toluene and is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical reactors where the reactants are combined under optimized conditions. The use of catalysts and specific reaction conditions, such as temperature and pressure, is crucial to maximize yield and purity. The final product is then purified through techniques like distillation or crystallization .

Chemical Reactions Analysis

Types of Reactions

1-[3-(dimethylamino)propyl]-4-phenylpiperidine-4-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

1-[3-(dimethylamino)propyl]-4-phenylpiperidine-4-carbaldehyde;2,4,6-trinitrophenol has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including its role in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[3-(dimethylamino)propyl]-4-phenylpiperidine-4-carbaldehyde involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, altering their activity. This interaction can modulate various biochemical pathways, leading to changes in cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[3-(dimethylamino)propyl]-4-phenylpiperidine-4-carbaldehyde stands out due to its unique combination of functional groups, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for specialized applications in research and industry .

Properties

CAS No.

96310-54-2

Molecular Formula

C29H32N8O15

Molecular Weight

732.6 g/mol

IUPAC Name

1-[3-(dimethylamino)propyl]-4-phenylpiperidine-4-carbaldehyde;2,4,6-trinitrophenol

InChI

InChI=1S/C17H26N2O.2C6H3N3O7/c1-18(2)11-6-12-19-13-9-17(15-20,10-14-19)16-7-4-3-5-8-16;2*10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h3-5,7-8,15H,6,9-14H2,1-2H3;2*1-2,10H

InChI Key

POIYOAVEFSKZFV-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCN1CCC(CC1)(C=O)C2=CC=CC=C2.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-].C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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